3-(3-Amino-1-phenylpropyl)aniline
CAS No.:
Cat. No.: VC13606914
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H18N2 |
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Molecular Weight | 226.32 g/mol |
IUPAC Name | 3-(3-amino-1-phenylpropyl)aniline |
Standard InChI | InChI=1S/C15H18N2/c16-10-9-15(12-5-2-1-3-6-12)13-7-4-8-14(17)11-13/h1-8,11,15H,9-10,16-17H2 |
Standard InChI Key | QVSBFMOLASXTCK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N |
Canonical SMILES | C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N |
Introduction
Structural Identification and Chemical Properties
Molecular Architecture
3-(3-Amino-1-phenylpropyl)aniline (IUPAC name: 3-[3-amino-1-(phenyl)propyl]aniline) features a central propyl chain bridging two aromatic systems: a primary aniline group at position 3 and a secondary benzylamine moiety. The molecular formula is C15H18N2, with a molar mass of 226.32 g/mol. Key structural parameters include:
Property | Value |
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Molecular Formula | C15H18N2 |
Exact Mass | 226.147 Da |
Topological Polar Surface Area | 52.0 Ų |
LogP (Octanol-Water) | 3.48 |
Hydrogen Bond Donors | 2 |
The compound’s bifunctional nature enables participation in both nucleophilic and electrophilic reactions, particularly in forming Schiff bases or coordinating metal ions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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1H NMR (CDCl3, 300 MHz): δ 7.32–7.10 (m, 5H, aromatic), 6.85–6.60 (m, 3H, aniline), 3.75 (s, 1H, NH2), 3.10–2.95 (m, 2H, CH2NH2), 2.20–1.80 (m, 3H, propyl chain) .
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13C NMR (CDCl3, 75 MHz): δ 148.2 (C-Ar), 129.4–112.9 (aromatic carbons), 47.8 (CH2NH2), 31.4–23.5 (propyl chain) .
Infrared (IR) Spectroscopy:
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Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=C aromatic) confirm amine and aromatic functionalities .
Synthetic Methodologies
Reductive Amination Approach
A scalable route involves the reductive amination of 3-(3-oxo-1-phenylpropyl)aniline using sodium borohydride (NaBH4) in ethanol:
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Substrate Preparation: 3-(3-Oxo-1-phenylpropyl)aniline is synthesized via Friedel-Crafts acylation of aniline with cinnamoyl chloride.
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Reduction: NaBH4 (2 equiv) is added to the ketone substrate in ethanol at 0°C, stirred for 12 hours.
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Workup: The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate, 4:1) .
Yield: 72–85%
Purity: >95% (HPLC)
Condensation with Halogenated Intermediates
Alternative methods employ brominated precursors:
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Side Chain Synthesis: 3-Chloro-1-phenylpropan-1-one is reduced to 3-chloro-1-phenylpropan-1-ol using NaBH4, followed by bromination with HBr/AcOH to yield 1-bromo-3-chloro-1-phenylpropane .
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Coupling Reaction: The bromide reacts with 3-nitroaniline under basic conditions (K2CO3/DMF), followed by nitro group reduction with H2/Pd-C .
Key Reaction Parameters:
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Temperature: 25–80°C
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Solvent: DMF or ethyl acetate
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Catalysts: Pd-C (for reductions)
Reactivity and Functionalization
Schiff Base Formation
The primary amine reacts with aldehydes (e.g., benzaldehyde) to form imines:
These derivatives exhibit luminescent properties and are explored in sensor technologies .
Coordination Chemistry
3-(3-Amino-1-phenylpropyl)aniline acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Ni(II)). A representative Cu(II) complex shows a square-planar geometry with λmax = 620 nm (d-d transition) .
Pharmacological and Industrial Applications
Radioligand Precursors
The compound serves as a precursor for 11C-labeled PET tracers targeting neurotransmitter transporters. For example, methylation of the secondary amine yields analogs used in neuroimaging .
Catalytic Applications
In nitrile silicification reactions, derivatives of 3-(3-amino-1-phenylpropyl)aniline achieve 65% conversion rates for benzaldehyde, outperforming traditional ammonium salts .
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